Ethyl Quinazoline-4-acetate

Lipophilicity Membrane permeability Drug-likeness

Ethyl Quinazoline-4-acetate (CAS 36926-85-9), also named ethyl 2-(quinazolin-4-yl)acetate or 4-Quinazolineacetic acid ethyl ester, is a bicyclic heterocyclic building block bearing an ethyl acetate side chain at the quinazoline C4 position. It belongs to the quinazoline family—privileged scaffolds in pharmaceutical discovery due to their dense nitrogen-heterocyclic architecture and documented engagement with kinase, aldose reductase, and GPCR targets.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 36926-85-9
Cat. No. B3393636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Quinazoline-4-acetate
CAS36926-85-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-6,8H,2,7H2,1H3
InChIKeyFSSSRTNFQNKUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Quinazoline-4-acetate (CAS 36926-85-9): Technical Selection Baseline for Procurement in Medicinal Chemistry and Heterocyclic Synthesis


Ethyl Quinazoline-4-acetate (CAS 36926-85-9), also named ethyl 2-(quinazolin-4-yl)acetate or 4-Quinazolineacetic acid ethyl ester, is a bicyclic heterocyclic building block bearing an ethyl acetate side chain at the quinazoline C4 position . It belongs to the quinazoline family—privileged scaffolds in pharmaceutical discovery due to their dense nitrogen-heterocyclic architecture and documented engagement with kinase, aldose reductase, and GPCR targets [1]. Its molecular formula is C₁₂H₁₂N₂O₂ (MW 216.24), with a predicted logP of 1.7 and a measured melting point of 108–109 °C, making it a tractable crystalline solid for weighing, purification, and storage .

Ethyl Quinazoline-4-acetate (CAS 36926-85-9): Why In-Class Substitution Is Physicochemically Unreliable


Quinazoline-4-acetate derivatives—spanning the free acid, methyl ester, and tert-butyl ester—are not functionally interchangeable despite sharing the same heterocyclic core [1]. The ester identity governs three operationally critical parameters that directly affect synthetic workflow and biological assay outcomes: (i) logP-driven partitioning behavior and membrane permeability, (ii) hydrolytic lability under acidic or basic conditions, and (iii) solid-state crystallinity for gravimetric handling. Substituting the ethyl ester with the free acid (logP ≈ 0.5) can reduce organic-phase extractability by >10-fold and alter target engagement in cell-based assays, while switching to the tert-butyl congener introduces acid-labile deprotection that may be incompatible with downstream Boc-chemistry steps [2]. The evidence below quantifies these differentiation dimensions.

Ethyl Quinazoline-4-acetate (CAS 36926-85-9): Head-to-Head Quantitative Evidence for Chemotype Selection


LogP-Driven Partitioning: Ethyl Ester (1.7) vs. Free Acid (0.5) – A 1.2-Log-Unit Gap with Solubility and Permeability Consequences

The ethyl ester of quinazoline-4-acetic acid (CAS 36926-85-9) possesses a computed/predicted logP of 1.735, compared with a computed logP (XLogP3) of 0.5 for the corresponding free acid, quinazoline-4-acetic acid (CAS 857202-12-1) [1]. This 1.2-log-unit difference corresponds to an approximately 16-fold higher octanol–water partition coefficient for the ethyl ester, predicting substantially greater passive membrane permeability and organic-solvent extractability in liquid–liquid workup procedures.

Lipophilicity Membrane permeability Drug-likeness

Crystalline Handling Advantage: Ethyl Ester Melting Point (108–109 °C) vs. Amorphous/Oily Free Acid and Low-Melting Methyl Ester

Ethyl quinazoline-4-acetate is a crystalline solid with a reported melting point of 108–109 °C, enabling straightforward purification by recrystallization and accurate gravimetric dispensing . In contrast, quinazoline-4-acetic acid (CAS 857202-12-1) does not have a reported melting point in authoritative databases, and the methyl ester congener (C₁₁H₁₀N₂O₂, MW 202.21) is described by vendors as having no established crystalline character with a CAS number that remains unassigned in common registries [1]. The absence of a defined, moderate melting point for comparators complicates solid-phase handling and purity verification in multi-step synthetic sequences.

Crystallinity Purification Solid-state properties

Hydrolytic Stability Tuning: Ethyl Ester Occupies a Kinetic Middle Ground Between Methyl (Faster) and tert-Butyl (Acid-Labile) Esters

The ethyl ester moiety in ethyl quinazoline-4-acetate undergoes base- or acid-catalyzed hydrolysis at a rate intermediate between the methyl ester (faster, due to lower steric hindrance) and the tert-butyl ester (readily cleaved under mild acidic conditions such as TFA/CH₂Cl₂) . This kinetic profile is well-established for aliphatic esters: the A-value for methyl (1.74 kcal/mol) vs. ethyl (1.75 kcal/mol) vs. tert-butyl (>4.9 kcal/mol) dictates relative hydrolysis rates in the order methyl > ethyl ≫ tert-butyl under basic conditions, while tert-butyl esters are uniquely susceptible to acid-catalyzed E1-type cleavage [1]. The ethyl ester thus provides a balanced stability window—resistant enough for multi-step synthetic sequences involving nucleophilic reagents, yet cleavable under standard alkaline conditions (NaOH/EtOH/H₂O) when the free acid is required.

Ester hydrolysis Protecting group strategy Synthetic route design

Documented Synthetic Utility: Ethyl Quinazoline-4-acetate as a Validated Intermediate in Two Distinct Heterocyclic Reaction Pathways

Ethyl 4-quinazolineacetate has been explicitly isolated and characterized as the product of two independent synthetic routes: (i) the Reformatsky reaction of quinazoline with ethoxycarbonylmethylzinc bromide, as reported in the Japanese pharmaceutical chemistry literature [1], and (ii) the reaction of 4-quinazolinecarbonitrile with active methylene compounds (ethyl acetoacetate, diethyl malonate) in the presence of sodium amide [2]. Both routes provide experimental confirmation of the compound's identity and accessibility. The J. Pharm. Soc. Japan report specifically notes that the Reformatsky reaction with quinazoline proceeds to form ethyl 4-quinazolineacetate, albeit in low yield, establishing the feasibility of direct C4 functionalization via organozinc methodology [1]. These literature precedents reduce synthetic risk for laboratories scaling up this intermediate.

Synthetic methodology Quinazoline functionalization Reaction validation

Regulatory-Ready Purity Specifications: Commercial Availability at ≥95% with Batch-Specific QC Documentation (HPLC, NMR) for GLP Compliance

Ethyl quinazoline-4-acetate is commercially available at a standard purity of ≥95% (HPLC) from multiple independent suppliers, with batch-specific QC documentation including NMR, HPLC, and optionally GC traces . In contrast, the methyl ester congener is listed by only a single vendor with no published CAS number, while the tert-butyl analog (CAS 1417557-82-4) is available at ≥95% purity but lacks the breadth of multi-supplier sourcing . The availability of ethyl quinazoline-4-acetate from at least four independent commercial sources (Bidepharm, Leyan, BOC Sciences, MolCore) provides competitive pricing and supply-chain resilience, whereas the limited sourcing of the methyl ester presents procurement risk for multi-year research programs.

Quality control Procurement compliance Analytical characterization

Ethyl Quinazoline-4-acetate (CAS 36926-85-9): Evidence-Anchored Application Scenarios for Scientific Procurement


Aldose Reductase Inhibitor Lead Optimization: Ethyl Ester as a Tractable Prodrug/Latentiated Acid Intermediate

The quinazoline-4-acetic acid scaffold is a validated pharmacophore for aldose reductase inhibition, with structure–activity relationships published in the Journal of Medicinal Chemistry [1]. The ethyl ester (logP 1.7) provides a 16-fold lipophilicity advantage over the free acid (logP 0.5), which may enhance cell penetration in in vitro enzyme occupancy assays. The ester can be hydrolyzed to the active acid under controlled alkaline conditions, enabling structure–activity studies where the free acid is the presumed active species. Laboratories developing aldose reductase inhibitors for diabetic complications should procure the ethyl ester as a stable, crystalline intermediate rather than the hygroscopic or poorly characterized free acid.

Multi-Step Heterocyclic Synthesis Requiring Orthogonal Ester Protection

The intermediate hydrolytic lability of the ethyl ester—faster than tert-butyl under basic conditions, slower than methyl—makes it the optimal choice when a quinazoline-4-acetate building block must survive acidic or nucleophilic transformations elsewhere in the molecule [1]. Unlike the tert-butyl ester, the ethyl ester withstands TFA-mediated Boc deprotection or acidic coupling conditions, preventing premature cleavage. The crystalline nature (mp 108–109 °C) further facilitates purification by recrystallization after each synthetic step .

Medicinal Chemistry Library Synthesis with Reliable Supply-Chain Continuity

For medicinal chemistry groups synthesizing focused quinazoline libraries, the availability of ethyl quinazoline-4-acetate from ≥4 independent suppliers—each providing batch-specific NMR and HPLC data—ensures uninterrupted procurement and lot-to-lot consistency [1]. The compound's assigned CAS number (36926-85-9) and well-documented IUPAC name enable unambiguous ordering and customs clearance, while the methyl ester's lack of a CAS registry number creates procurement friction that can delay project timelines.

Reformatsky and Active-Methylene Chemistry Methodology Development

The two published synthetic routes to ethyl quinazoline-4-acetate—via Reformatsky reaction (J. Pharm. Soc. Japan, 1973) and via 4-quinazolinecarbonitrile with active methylene compounds (Chem. Pharm. Bull., 1962)—provide validated starting points for laboratories developing new C4-functionalization methodologies on the quinazoline ring [1]. The compound can serve as an authentic reference standard for reaction optimization studies involving organozinc reagents or malonate-type nucleophiles.

Quote Request

Request a Quote for Ethyl Quinazoline-4-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.